![molecular formula C13H14ClNO2 B5542263 4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)
4-[3-(2-chlorophenyl)acryloyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-chlorophenyl)acryloyl]morpholine is a useful research compound. Its molecular formula is C13H14ClNO2 and its molecular weight is 251.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.0713064 g/mol and the complexity rating of the compound is 287. The solubility of this chemical has been described as 36.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Agricultural Applications
Dimethomorph is developed as an agricultural fungicide for use on potatoes and vines. It comprises a mixture of geometric isomers and shows promise in protecting crops against fungal diseases (Veenstra & Owen, 1992).
Polymer and Materials Science
Photoinitiators for UV-Curable Coatings : Compounds with morpholine moieties have been explored as components of copolymeric systems acting as photoinitiators. These systems are applied in ultraviolet-curable pigmented coatings, showing synergistic effects and specific structural and photochemical requirements for efficient curing (Angiolini et al., 1997).
Chemical Synthesis and Characterization : The enamine chemistry of acryloyl, crotonoyl, and methacryloyl chlorides with morpholine demonstrates the synthesis of complex organic structures, contributing to the development of new materials and chemical understanding (Hargreaves, Hickmott, & Hopkins, 1968).
Biosorbents for Wastewater Treatment : Lignocellulosic substrates, when utilized as adsorbents, demonstrate efficacy in removing pesticides, including dimethomorph, from wastewater. This application suggests a cost-effective method for water purification and highlights the environmental impact of agricultural chemicals (Boudesocque et al., 2008).
Crystal Structure Analysis : Detailed crystal structure analysis of dimethomorph has been conducted, offering insights into molecular interactions and stability, which are crucial for understanding the physical properties of the fungicide (Kang et al., 2015).
Water-Soluble Photoinitiators : The synthesis of novel, water-soluble photoinitiators based on morpholine derivatives for environmentally friendly and water-soluble resist systems demonstrates an application in the field of photopolymerization, contributing to the development of advanced materials (Kojima et al., 1998).
作用機序
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-6H,7-10H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUVLAVZCMBOFW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198894 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5542199.png)
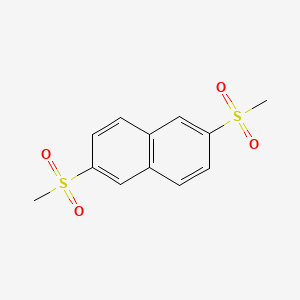
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)
![N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5542228.png)
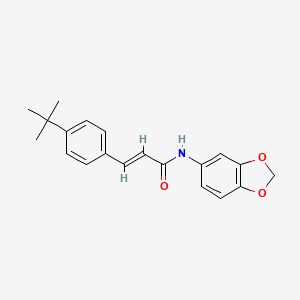

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)
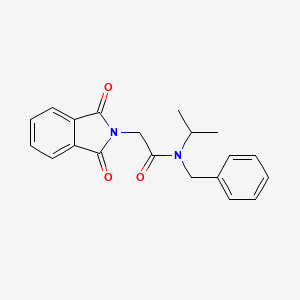
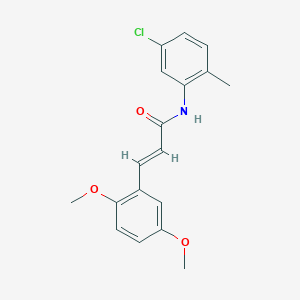

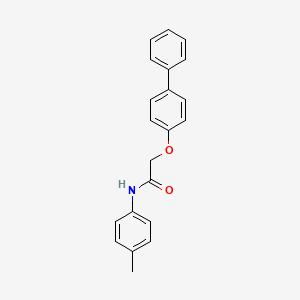
![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)

